molecular formula C132H110Cr3N22O12-2 B1628911 2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium CAS No. 75578-75-5

2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium

Cat. No.: B1628911
CAS No.: 75578-75-5
M. Wt: 2352.4 g/mol
InChI Key: KRANJJDDYRTGOB-UHFFFAOYSA-R
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium is a complex organic compound. It is a derivative of phenazinium, a class of compounds known for their vibrant colors and applications in various fields such as dyes, biological staining, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the phenazinium core The phenazinium core is synthesized through the condensation of aniline derivatives with appropriate aldehydes under acidic conditions

The final step involves the formation of the salt with chromic acid. This is typically achieved by reacting the phenazinium derivative with a solution of chromic acid under controlled conditions to ensure the correct stoichiometry and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:

    Condensation Reactions: Using large reactors to facilitate the condensation of aniline derivatives with aldehydes.

    Substitution Reactions: Employing high-efficiency mixing and temperature control to ensure complete and selective substitution.

    Salt Formation: Using precise dosing and mixing equipment to combine the phenazinium derivative with chromic acid.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The phenazinium core can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenazinium derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the phenazinium core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenated compounds and strong acids or bases are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its vibrant color also makes it useful as a dye and staining agent in various analytical techniques.

Biology

In biological research, the compound can be used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it valuable in histological studies.

Medicine

The compound’s potential medicinal applications include its use as a diagnostic agent due to its staining properties. It may also have therapeutic potential, although further research is needed to explore this aspect.

Industry

In industry, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles, inks, and coatings.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, altering their structure and function. This binding can lead to changes in cellular processes, making it useful as a staining agent and potentially as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Phenazinium Chloride: Another phenazinium derivative with similar staining properties.

    Phenazinium Sulfate: Known for its use in biological staining and as a dye.

    Phenazinium Bromide: Used in similar applications as the chloride and sulfate derivatives.

Uniqueness

The uniqueness of 2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium lies in its specific structure and the presence of chromic acid. This gives it distinct chemical and physical properties, such as enhanced stability and unique staining characteristics, making it valuable in specific applications where other phenazinium derivatives may not be as effective.

Properties

CAS No.

75578-75-5

Molecular Formula

C132H110Cr3N22O12-2

Molecular Weight

2352.4 g/mol

IUPAC Name

2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium

InChI

InChI=1S/2C66H53N11.3Cr.12O/c2*67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h2*1-38,41-42,61-64,68H,39-40H2,(H4,67,69,70,71,74);;;;;;;;;;;;;;;/q;;;;;;;;;;;6*-1/p+4

InChI Key

KRANJJDDYRTGOB-UHFFFAOYSA-R

SMILES

C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-]

Canonical SMILES

C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-]

75578-75-5

Origin of Product

United States

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